8-Thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine dihydrochloride
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Overview
Description
8-Thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine dihydrochloride is a complex organic compound known for its unique molecular structure and significant relevance in various scientific fields. This compound features a rigid tricyclic framework that incorporates sulfur, nitrogen, and amine groups, providing it with distinct chemical and physical properties. This rigidity and the presence of heteroatoms like sulfur and nitrogen make it an interesting subject for various studies, particularly in chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine dihydrochloride typically involves multi-step organic reactions starting from readily available precursors. Key steps in the synthetic route often include:
Cyclization Reactions: : Using precursors containing the necessary functional groups, cyclization can be induced under controlled conditions to form the tricyclic core.
Substitution Reactions: : Introducing the amine and sulfur functionalities through targeted substitution reactions.
Purification and Crystallization: : Post-synthesis, the compound undergoes purification techniques like column chromatography, followed by crystallization to obtain the dihydrochloride salt form.
Industrial Production Methods: Industrial-scale production may leverage more cost-effective and efficient processes, such as:
Continuous Flow Reactions: : Enhancing reaction efficiency and scalability.
Automated Synthesis Systems: : To optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound undergoes oxidation reactions, often involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions, typically using reagents like lithium aluminum hydride, are common.
Substitution: : Nucleophilic substitution reactions can be carried out to modify the functional groups.
Oxidation Reagents: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reduction Reagents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: : Nucleophiles like amines, thiols, and halides.
Major Products Formed: Depending on the specific reactions and conditions, the major products can include various oxidized or reduced forms of the compound, as well as derivatives with different substituent groups.
Scientific Research Applications
The applications of 8-Thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine dihydrochloride span across several domains:
Chemistry: : Utilized as a building block for more complex molecules.
Biology: : Studied for its potential effects on biological systems, including enzyme inhibition and receptor modulation.
Medicine: : Investigated for therapeutic uses, such as antimicrobial and anticancer activities.
Industry: : Applications in material sciences and as a precursor for specialized polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interactions with specific molecular targets, such as enzymes or receptors. The sulfur and nitrogen atoms in its structure enable it to form strong hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions.
Molecular Targets and Pathways: Key pathways affected by this compound might include enzyme inhibition where it acts as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate access.
Comparison with Similar Compounds
Compared to other compounds with similar structural features, such as other tricyclic amines or heterocyclic compounds containing sulfur, 8-Thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine dihydrochloride stands out due to its unique combination of sulfur and nitrogen within a rigid tricyclic framework.
List of Similar Compounds:8-Thia-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline
8-Thia-2,4,6-triazatricyclo[7.4.0.0,2,7]tridecane
7-Thia-4,6,9-triazaspiro[5.5]undecane
This structural uniqueness can lead to different reactivity and biological activities, making it a compound of significant interest for further research and applications.
Properties
IUPAC Name |
8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S.2ClH/c10-8-7-5-1-2-11-3-6(5)14-9(7)13-4-12-8;;/h4,11H,1-3H2,(H2,10,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBZQWZZROTZTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=C(N=CN=C3S2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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